Vanilla tincture

Pharmaceutical Compounding Analytical Standardization Regulatory Compliance

Vanilla Tincture (CAS 8047-24-3) is a standardized hydroalcoholic extract prepared by macerating cured pods of Vanilla planifolia Andrews (Orchidaceae) in an ethanol-water menstruum. As a compendial article in the USP-NF, its formulation includes specified ratios of vanilla bean (100 g/L), sucrose (200 g/L), and purified water, and it is regulated to contain 38.0–42.0% ethanol by volume.

Molecular Formula C111H94Cl3F3N18O12
Molecular Weight 2035.4 g/mol
CAS No. 8047-24-3
Cat. No. B15286712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanilla tincture
CAS8047-24-3
Molecular FormulaC111H94Cl3F3N18O12
Molecular Weight2035.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)C2C3=CC=CC(=C3C(CN2C(=O)C=CC4=C(C=CC(=C4F)Cl)N5C=NN=N5)(C)C)C6=CC=C(C=C6)C(=O)NC.CC1=CC=C(C=C1)CC(=O)C2C3=CC=CC(=C3C(CN2C(=O)C=CC4=C(C=CC(=C4F)Cl)N5C=NN=N5)(C)C)C6=CC=C(C=C6)[N+](=O)[O-].CC1(CN(C(C2=CC=CC(=C21)C3=CC=C(C=C3)C(=O)N)C(=O)CC4=CC=C(C=C4)C(=O)O)C(=O)C=CC5=C(C=CC(=C5F)Cl)N6C=NN=N6)C
InChIInChI=1S/C38H34ClFN6O3.C37H30ClFN6O5.C36H30ClFN6O4/c1-23-8-10-24(11-9-23)20-32(47)36-29-7-5-6-27(25-12-14-26(15-13-25)37(49)41-4)34(29)38(2,3)21-45(36)33(48)19-16-28-31(46-22-42-43-44-46)18-17-30(39)35(28)40;1-37(2)19-44(31(47)17-14-26-29(45-20-41-42-43-45)16-15-28(38)33(26)39)34(30(46)18-21-6-8-24(9-7-21)36(49)50)27-5-3-4-25(32(27)37)22-10-12-23(13-11-22)35(40)48;1-22-7-9-23(10-8-22)19-31(45)35-28-6-4-5-26(24-11-13-25(14-12-24)44(47)48)33(28)36(2,3)20-42(35)32(46)18-15-27-30(43-21-39-40-41-43)17-16-29(37)34(27)38/h5-19,22,36H,20-21H2,1-4H3,(H,41,49);3-17,20,34H,18-19H2,1-2H3,(H2,40,48)(H,49,50);4-18,21,35H,19-20H2,1-3H3
InChIKeyMCRGBNHNSZXHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanilla Tincture CAS 8047-24-3: Hydroalcoholic Botanical Extract for Flavor, Fragrance and Analytical Standardization


Vanilla Tincture (CAS 8047-24-3) is a standardized hydroalcoholic extract prepared by macerating cured pods of Vanilla planifolia Andrews (Orchidaceae) in an ethanol-water menstruum [1]. As a compendial article in the USP-NF, its formulation includes specified ratios of vanilla bean (100 g/L), sucrose (200 g/L), and purified water, and it is regulated to contain 38.0–42.0% ethanol by volume [2]. Beyond its primary flavor constituent vanillin (1–36 mg/g in commercial products), the tincture retains a complex array of minor phenolics, organic acids, and trace volatiles generated during enzymatic curing, distinguishing it chemically and sensorially from isolated synthetic vanillin [3].

Compendial hydroalcoholic matrix per USP-NF
Multi-component botanical profile for authentication
Defined sucrose and ethanol content for compounding

Why Synthetic Vanillin or Other Vanilla Extracts Cannot Substitute for Vanilla Tincture in Regulated Analytical and Sensory Applications


Direct substitution of Vanilla Tincture with synthetic vanillin, concentrated vanilla extracts, or even other botanical vanilla preparations fails because the tincture's performance is defined by a specific, compendial ethanol-water-sucrose matrix and a complex, multi-component chemical profile [1][2]. In pharmaceutical compounding and flavor/fragrance authentication, the 38–42% ethanol content, the presence of sucrose, and the full spectrum of cured-bean volatiles are mandatory for meeting monograph specifications and for achieving the intended organoleptic depth [3]. Generic replacement with a vanillin solution or a high-proof vanilla absolute introduces different solvent dynamics, altered solubility of co-formulants, and a fundamentally different sensory fingerprint, which is quantifiably distinct from the tincture in effect-directed bioactivity assays and chromatographic profiles [4].

Matrix mismatch with synthetic vanillin
The ethanol-water-sucrose solvent system of the tincture cannot be replicated by pure vanillin solutions, altering solubility and formulation stability.
Sensory fingerprint divergence
Single-molecule vanillin lacks the >200-compound volatile profile that defines the tincture's authentic organoleptic depth.
Regulatory and monograph non-compliance
USP compounding and natural-label claims require the full tincture article; generic extracts or synthetics fail monograph specifications.

Quantitative Differentiation of Vanilla Tincture CAS 8047-24-3 Against In-Class Analogs and Synthetic Alternatives


Compendial Ethanol Content Specification Differentiates Vanilla Tincture from Standardized Vanilla Extracts

Vanilla Tincture USP is specified to contain 38.0–42.0% ethanol by volume [1]. In contrast, the FDA standard of identity for Vanilla Extract (21 CFR 169.175) requires a minimum ethanol content of 35% by volume [2]. The tincture's narrower, higher-range specification and mandatory inclusion of sucrose (200 g/L) ensure a defined solvent matrix for pharmaceutical compounding and analytical reference, which is not guaranteed by generic vanilla extracts.

Ethanol specification
Specification review
38.0–42.0% v/v (USP) vs ≥35% (FDA extract)
Narrower, higher-range specification ensures pharmaceutical compounding compliance.
Sucrose presence further distinguishes tincture from generic extracts.
Pharmaceutical Compounding Analytical Standardization Regulatory Compliance

Flavor Potency Equivalence Ratio: Quantifying the Material Volume Required to Replace Natural Vanilla Flavor with Synthetic Vanillin

To achieve equal flavor strength in a formulated product, 4.5 liters of single-fold vanilla extract are required to replace just 28 grams of synthetic vanillin [1]. This represents a 160-fold difference in required mass/volume between the natural extract and the pure aroma chemical. As a hydroalcoholic extract of comparable vanillin content (typically 1–2% w/v), Vanilla Tincture occupies a similar performance tier, requiring vastly greater volumetric usage to deliver the same vanillin-equivalent flavor intensity as pure synthetic vanillin.

Flavor equivalence ratio
Class-level
~160:1 volume:mass ratio (4.5 L extract vs 28 g vanillin)
Quantifies the massive usage disparity between tincture and synthetic vanillin.
Inference from single-fold vanilla extract; tincture-class context.
Flavor Science Cost-in-Use Analysis Adulteration Detection

Chemical Complexity: Vanilla Tincture Contains >200 Compounds versus a Single Molecule in Synthetic Vanillin

Natural vanilla extracts, including tinctures, contain a complex mixture of over 200 volatile and non-volatile components, with vanillin representing only 1–2% of the total mass [1]. In contrast, synthetic vanillin is a single molecular entity (4-hydroxy-3-methoxybenzaldehyde) [2]. This compositional disparity results in fundamentally different chromatographic fingerprints and sensory profiles, providing a robust basis for authentication and a non-interchangeable flavor experience.

Chemical complexity
Class-level
>200 identified compounds vs 1 (synthetic vanillin)
Provides robust basis for authentication and natural product labeling.
GC-MS and LC-MS fingerprint context.
Natural Product Chemistry Authentication Sensory Science

Effect-Directed Bioactivity Profiling Distinguishes Vanilla Tincture from Synthetic Vanillin-Flavored Products

In a comprehensive high-performance thin-layer chromatography effect-directed analysis (HPTLC-EDA) of 32 vanilla products across nine categories, the bioactivity profiles of vanilla tinctures differed substantially from those of synthetic vanillin or vanilla-flavored food products [1]. The tinctures exhibited unique zones of enzyme inhibition and radical scavenging activity that were absent or of different intensity in the synthetic vanillin comparator. Additionally, vanillin content across product categories ranged from 1 µg/g to 36 mg/g, with a mean analytical repeatability of 1.9% [1].

Bioactivity profile
Reported
Distinct AChE inhibition and DPPH radical scavenging zones
Supports functional property screening beyond synthetic vanillin.
HPTLC-EDA context; 32 products screened.
Bioactivity Screening Food Authenticity HPTLC-HRMS

Quantitative HPLC Method Validation Parameters for Vanillin in Vanilla Tincture

A validated reversed-phase HPLC method for determining vanillin in vanilla tincture and vanilla extract achieved a relative standard deviation (RSD) of 0.28% for tincture samples and 0.24% for extract samples, with spike recovery rates ranging from 98.89% to 100.71% [1]. This high-precision method enables reliable quantification of vanillin in tincture matrices, ensuring batch-to-batch consistency and facilitating compliance with monograph specifications.

HPLC precision
Method context
RSD 0.28% (tincture), recovery 98.9–100.7%
Validated method enables batch-to-batch vanillin consistency verification.
HPLC-UV at 280 nm; C18 isocratic elution.
Analytical Chemistry Quality Control Method Validation

GRAS Status and Quantified FEMA Usage Limits Provide Clear Formulation Guidance for Vanilla Tincture

Vanilla Tincture is designated as Generally Recognized as Safe (GRAS) under FEMA No. 3107 and FDA §182.20 [1][2]. Specific usage limits have been established by FEMA for various food categories: non-alcoholic beverages (200 mg/kg), ice cream (3000 mg/kg), candy (4000 mg/kg), baked goods (530 mg/kg), and gelatins/puddings (630 mg/kg) [1]. These quantified, category-specific limits provide a clear regulatory framework for procurement and formulation, distinguishing it from other vanilla preparations that may have different or no such defined usage levels.

GRAS usage limits
Reported
200 mg/kg (beverages) per FEMA 3107
Published category-specific limits reduce formulation risk and simplify procurement.
Compare with self-limiting usage of synthetic vanillin.
Regulatory Compliance Food Safety Flavor Formulation

Primary Procurement and Application Scenarios for Vanilla Tincture CAS 8047-24-3


Pharmaceutical Compounding Per USP Monograph

Vanilla Tincture is the compendial article specified for flavoring pharmaceutical oral solutions, suspensions, and syrups. Its defined ethanol content (38–42%) and sucrose concentration (200 g/L) ensure consistent organoleptic masking of bitter Active Pharmaceutical Ingredients (APIs) and compatibility with aqueous-based formulations [1]. Procurement of USP-grade Vanilla Tincture is mandatory for pharmacists and compounding facilities to meet monograph requirements.

Authentication and Quality Control of Natural Vanilla Flavorings

The complex chromatographic fingerprint of Vanilla Tincture, characterized by >200 compounds and a distinctive effect-directed bioactivity profile, serves as a benchmark for authenticating commercial vanilla products [2]. Analytical laboratories can use the validated HPLC method (RSD 0.28%) to quantify vanillin and detect adulteration with synthetic vanillin or ethylvanillin [3]. This is critical for brand protection and regulatory compliance in the food and flavor industries.

Premium Flavor Formulation for 'Natural' and 'Clean Label' Products

The 160:1 volume-to-mass equivalence ratio between vanilla extract and synthetic vanillin underscores the sensory value proposition of Vanilla Tincture [4]. Food and beverage manufacturers seeking authentic, complex vanilla flavor with a 'natural' label use the tincture at FEMA-specified levels (e.g., 3000 mg/kg in ice cream) to achieve depth of flavor that synthetic vanillin cannot replicate [5]. This drives premium positioning and consumer preference.

Functional Food and Natural Preservative Research

The unique bioactivity profile of Vanilla Tincture, which exhibits zones of antioxidant and enzyme inhibitory activity not observed in synthetic vanillin, makes it a candidate for functional food development [2]. Research into the tincture's potential as a natural preservative leverages its complex phenolic composition, which offers broader-spectrum antimicrobial and antioxidant effects compared to isolated vanillin [6].

Application
Selection Property
Validation Focus
Pharmaceutical compounding (USP)
Compendial monograph compliance
Verify ethanol content and sucrose matrix
Vanilla flavor authentication
Multi-component chromatographic fingerprint
HPLC vanillin quantification and adulteration detection
Natural/clean-label formulation
Complex sensory profile vs single molecule
Flavor strength equivalence and natural label claim support
Functional food research
Bioactive compound spectrum
Antioxidant and enzyme inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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